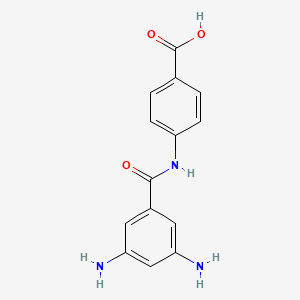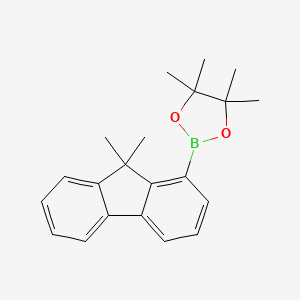![molecular formula C12H14O8S B12517087 Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate CAS No. 651705-79-2](/img/structure/B12517087.png)
Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a methoxy group and a sulfooxy group attached to a phenyl ring, which is further connected to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate typically involves the esterification of the corresponding cinnamic acid derivative. One common method involves the reaction of 3,5-dimethoxy-4-(sulfooxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and esterification with methanol. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the propenoate moiety can be reduced to form saturated esters.
Substitution: The sulfooxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of saturated esters.
Substitution: Formation of sulfonamide or thiol derivatives.
Scientific Research Applications
Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s sulfooxy group can undergo hydrolysis to release sulfonic acid, which may interact with cellular proteins and enzymes. Additionally, the methoxy groups can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate
- Methyl 3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoate
- Methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Uniqueness
Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate is unique due to the presence of both methoxy and sulfooxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
651705-79-2 |
|---|---|
Molecular Formula |
C12H14O8S |
Molecular Weight |
318.30 g/mol |
IUPAC Name |
methyl 3-(3,5-dimethoxy-4-sulfooxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O8S/c1-17-9-6-8(4-5-11(13)19-3)7-10(18-2)12(9)20-21(14,15)16/h4-7H,1-3H3,(H,14,15,16) |
InChI Key |
QERIOGMQVIKULI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OS(=O)(=O)O)OC)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)
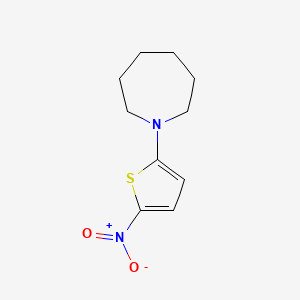
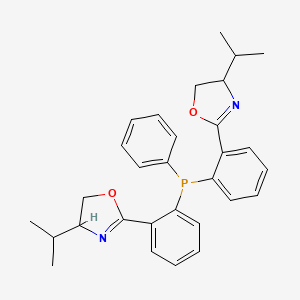

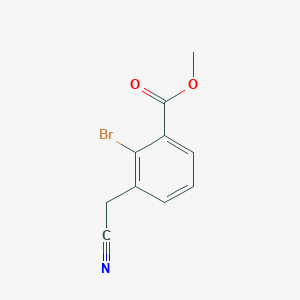
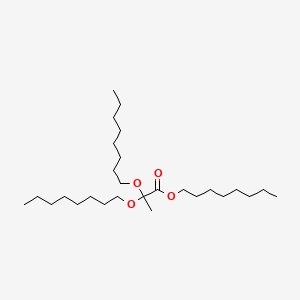
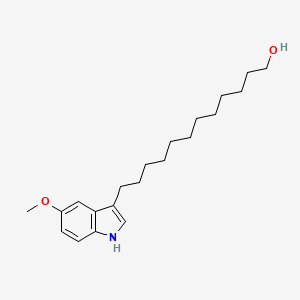
boranyl](/img/structure/B12517058.png)
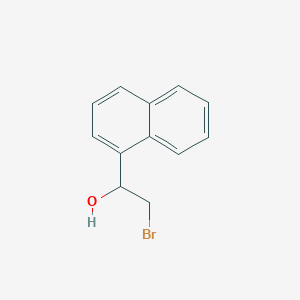
![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)

![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
